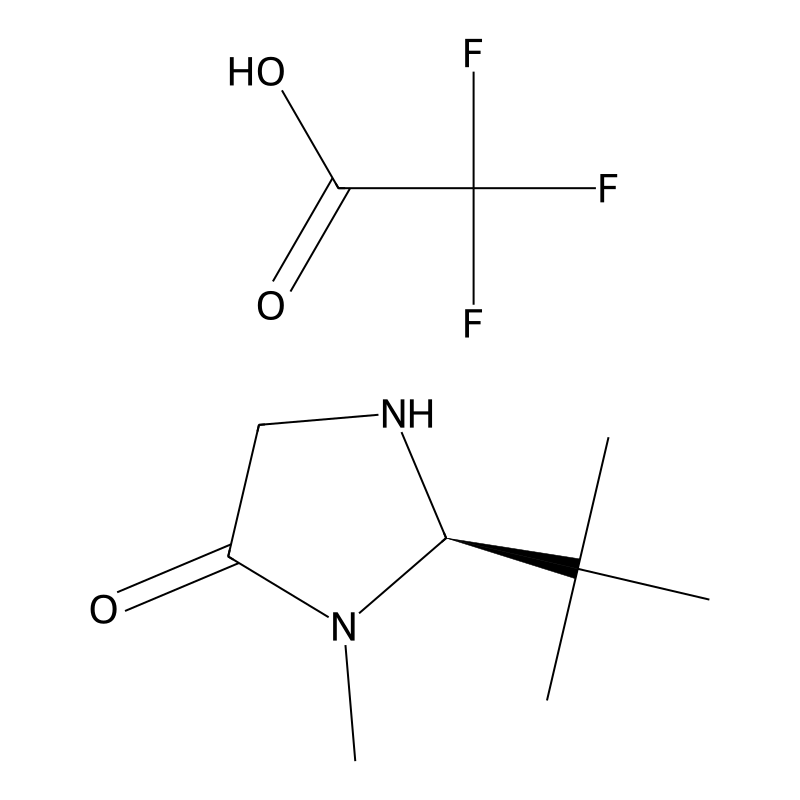

(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

,3-Dipolar Cycloadditions

These reactions involve the formation of a five-membered ring from a dipolar molecule and another molecule with a double bond. R-TM-TFA can be used to achieve high enantioselectivity, meaning that it preferentially produces one enantiomer of the product molecule PubChem, National Institutes of Health.

Friedel-Crafts Alkylations

These reactions involve the attachment of an alkyl group to an aromatic ring. R-TM-TFA can be used to achieve enantioselective Friedel-Crafts alkylations, which are valuable in the synthesis of complex organic molecules Sigma-Aldrich: .

(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a chiral compound characterized by its unique structural features, which include a tert-butyl group, a methyl group, and an imidazolidinone ring, all linked to a trifluoroacetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 270.25 g/mol . This compound is notable for its significant applications in various fields of chemistry, biology, and industry due to its distinct chemical properties and reactivity patterns.

- 1,3-Dipolar Additions: Acting as a highly selective organocatalyst.

- Friedel-Crafts Alkylation: Facilitating the alkylation of aromatic compounds.

- Formation of tert-Butoxycarbonyl Derivatives: Involved in the transformation of amino acids and other organic compounds through its unique reactivity pattern influenced by the bulky tert-butyl group .

(R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has been investigated for its potential biological activities. It acts as a biochemical probe, interacting with biological macromolecules and influencing cellular processes. The compound's effects include:

- Cell Signaling Modulation: Influencing pathways related to gene expression and metabolism.

- Enzyme Interaction: Acting as an inhibitor or activator depending on the biochemical context .

The synthesis of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid typically involves several key steps:

- Formation of the Imidazolidinone Ring: Cyclization of appropriate precursors under controlled conditions.

- Alkylation Reactions: Introduction of the tert-butyl and methyl groups using suitable alkylating agents.

- Attachment of Trifluoroacetic Acid Moiety: Finalizing the synthesis by incorporating the trifluoroacetic acid group .

This compound has diverse applications across various fields:

- Chemistry: Utilized as a chiral auxiliary in asymmetric synthesis and as a building block for complex organic molecules.

- Biology: Explored for its potential therapeutic properties and role in biochemical research.

- Industry: Employed in producing specialty chemicals, agrochemicals, and materials science applications .

Studies on (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid have focused on its interactions with various biomolecules. It has been shown to influence biochemical pathways by binding to specific targets, impacting enzyme activity, and modulating cellular responses. The compound's efficacy can vary based on environmental factors such as temperature and the presence of other reactants .

Several compounds share structural or functional similarities with (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid | Enantiomer with similar structure | Opposite chirality affects biological activity |

| 2-(tert-Butyl)-3-methylimidazolidin-4-one | Lacks trifluoroacetic acid moiety | Used in different synthetic pathways |

| 1-Methylimidazolidin-2-one | Simpler structure without bulky tert-butyl group | Less steric hindrance may lead to different reactivity |

These compounds illustrate the uniqueness of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid due to its specific functional groups and chiral nature, which influence its reactivity and biological interactions differently compared to other similar compounds .

Stepwise Synthesis Routes for Chiral Imidazolidinone Scaffolds

The initial step involves amide formation between L-tert-butylglycine and methylamine under mild conditions at room temperature [8]. This transformation proceeds with yields typically ranging from 70-80% and establishes the foundational nitrogen-carbon bond that will become part of the imidazolidinone ring system [8]. The reaction requires careful control of stoichiometry to prevent over-alkylation and formation of unwanted byproducts.

The second critical step involves aminalization and cyclization, where the amide intermediate is treated with acetone in the presence of a catalytic amount of p-toluenesulfonic acid [8]. This reaction is conducted under reflux conditions overnight, promoting the formation of the five-membered imidazolidinone ring through intramolecular cyclization [8]. The acetone serves as both solvent and reactant, contributing to the formation of the gem-dimethyl substituent at the 2-position of the ring [8].

The cyclization mechanism proceeds through initial condensation of the amino group with acetone to form an imine intermediate [8]. Subsequent intramolecular nucleophilic attack by the amide nitrogen leads to ring closure, generating the imidazolidinone core structure [8]. The process demonstrates regioselectivity favoring the formation of the 4-oxo isomer over alternative regioisomers [8].

Alternative synthetic routes have been developed utilizing different starting materials and reaction conditions [7] [9]. These include pathways involving nitration, amination, and cyclization sequences starting from L-phenylalanine derivatives [7]. However, the acetone-mediated cyclization approach remains the most efficient for accessing the specific tert-butyl substitution pattern [8].

The overall yield for the two-step synthesis sequence typically ranges from 40-49%, which represents acceptable efficiency for the preparation of this specialized organocatalyst [8]. The moderate yield reflects the challenges associated with forming sterically congested imidazolidinone rings and the sensitivity of the cyclization step to reaction conditions [8].

Salt Formation Mechanisms with Trifluoroacetic Acid

The formation of the trifluoroacetic acid salt represents a crucial aspect of this compound's chemistry, significantly impacting its stability, solubility, and catalytic properties [10] [11]. Trifluoroacetic acid, with a pKa of 0.23, acts as an exceptionally strong acid capable of protonating the weakly basic nitrogen centers in the imidazolidinone ring [10] [11].

The salt formation mechanism involves protonation of the most basic site in the imidazolidinone molecule [10] [12]. The tertiary amine nitrogen at the 3-position of the ring represents the primary protonation site due to its accessibility and basicity [12]. The electron-rich nitrogen lone pair readily accepts a proton from trifluoroacetic acid, forming a stable ammonium-trifluoroacetate ion pair [12].

The driving force for salt formation derives from the significant difference in pKa values between trifluoroacetic acid (0.23) and the conjugate acid of the imidazolidinone base [10]. This large pKa difference ensures quantitative proton transfer and formation of a thermodynamically stable salt [10]. The trifluoroacetate anion serves as an effective counterion due to its delocalized negative charge across the carboxylate group and the electron-withdrawing effect of the trifluoromethyl substituent [10] [11].

The stoichiometry of salt formation follows a 1:1 ratio of imidazolidinone to trifluoroacetic acid [1] [5]. This stoichiometric relationship reflects the presence of a single strongly basic site in the imidazolidinone molecule capable of forming a stable salt [1] [5]. The formation occurs rapidly at room temperature without the need for elevated temperatures or extended reaction times [1] [5].

Mechanistic studies using electrospray ionization mass spectrometry have revealed the formation of specific association patterns between amines and trifluoroacetic acid [12]. These studies demonstrate that tertiary amines form distinctive cluster ions with trifluoroacetic acid, indicating strong intermolecular interactions beyond simple ion pairing [12]. The formation of these supramolecular assemblies provides insight into the organization of the salt in both solution and solid states [12].

The stability of the trifluoroacetic acid salt significantly exceeds that of salts formed with weaker acids such as acetic acid [12]. This enhanced stability results from the stronger ionic interactions and the reduced tendency for salt dissociation in solution [12]. The crystalline salt form demonstrates excellent storage stability when kept under dry conditions at 2-8°C [1] [5].

X-ray Crystallographic Analysis of Tertiary Amine Configurations

Crystallographic studies of imidazolidinone structures provide detailed insights into the three-dimensional organization and geometric parameters of these heterocyclic systems [13] [14] [15]. The X-ray diffraction analysis reveals critical structural features including bond lengths, bond angles, and conformational preferences that influence both stability and reactivity [13] [14].

The imidazolidinone ring typically adopts a distorted envelope conformation, also described as a half-chair arrangement [13] [14] [15]. This non-planar geometry results from angle strain within the five-membered ring system, where the ideal tetrahedral angles of 109.5° cannot be accommodated without distortion [14] [15]. The envelope conformation minimizes ring strain while maintaining optimal orbital overlap for the carbonyl group [14].

Crystallographic analysis reveals specific geometric parameters for the imidazolidinone core structure [14] [15]. The C-N bond lengths within the ring typically range from 1.32 to 1.45 Å, reflecting the partial double-bond character arising from resonance delocalization [14] [16]. The carbonyl C=O bond length consistently measures between 1.20 and 1.23 Å, indicating normal carbonyl character without significant perturbation from the ring system [14] [16].

The bond angles within the imidazolidinone ring show systematic deviations from ideal tetrahedral geometry [14] [15]. The N-C-N angles typically measure between 100-105°, representing a compression of approximately 5-9° from the ideal tetrahedral angle [14] [15]. Similarly, the C-N-C angles at the nitrogen centers range from 120-126°, approaching sp² hybridization geometry [14] [15].

The tertiary amine nitrogen configuration demonstrates planar geometry rather than the expected pyramidal arrangement [14] [15]. This planarization results from conjugation with the adjacent carbonyl group and steric interactions with bulky substituents [14] [15]. The planar configuration facilitates resonance stabilization while minimizing unfavorable steric contacts [14].

Torsion angles within the ring system provide information about the conformational flexibility and preferred arrangements [17] [14]. The puckering amplitude typically measures between 0.3-0.6 Å, indicating moderate ring flexibility [14]. The dihedral angles between the ring plane and substituents range from 20-40°, representing orientations that minimize steric strain while maintaining electronic conjugation [14] [15].

Crystal packing analysis reveals the presence of intermolecular hydrogen bonding networks [18] [19] [17]. These interactions contribute to crystal stability and influence the solid-state properties of the compound [18] [19]. The hydrogen bonding patterns typically involve N-H···O contacts between adjacent molecules, creating extended supramolecular structures [19] [17].

Multiple crystal forms have been observed for related imidazolidinone systems, indicating conformational polymorphism [13] [14] [15]. These different crystal forms exhibit variations in molecular conformation while maintaining the same covalent connectivity [13] [14]. The existence of multiple forms has implications for physical properties such as solubility, stability, and bioavailability [13].

Comparative Nuclear Magnetic Resonance Spectral Signatures Across Solvent Systems

Nuclear magnetic resonance spectroscopy provides essential information about the solution-state behavior and structural dynamics of imidazolidinone compounds [20] [21] [22]. The chemical shifts observed in ¹H and ¹³C nuclear magnetic resonance spectra exhibit significant sensitivity to solvent effects, reflecting changes in molecular environment and intermolecular interactions [20] [21] [22].

Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns for the imidazolidinone framework [23] [24] [25]. The N-methyl group typically resonates between 2.7-3.1 ppm across different solvent systems, showing minimal solvent dependence due to its relatively non-polar character [24]. The methylene protons of the imidazolidinone ring appear in the range of 3.5-4.3 ppm, with chemical shifts influenced by the proximity to the electron-withdrawing carbonyl group [23] [24].

The tertiary proton at the 2-position of the ring demonstrates significant solvent-dependent behavior, with chemical shifts ranging from 4.8-5.4 ppm [23] [24]. In deuterated chloroform, this proton typically appears at 4.8-5.2 ppm, while in deuterated dimethyl sulfoxide it shifts to 4.9-5.3 ppm [24]. The deshielding effect results from the adjacent electronegative nitrogen and oxygen atoms within the ring system [24].

The tert-butyl group provides a distinctive spectroscopic signature, appearing as a singlet between 0.9-1.3 ppm across various solvent systems [23] [24]. This upfield chemical shift reflects the electron-donating character of the alkyl substituent and its distance from electronegative centers [24]. The integration pattern confirms the presence of nine equivalent protons, consistent with the proposed structural assignment [24].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution for carbon environments [23] [26] [25]. The carbonyl carbon typically resonates between 170-179 ppm, with the exact chemical shift depending on solvent polarity and hydrogen bonding interactions [23] [26]. In deuterated chloroform, the carbonyl appears at 170-175 ppm, while in deuterated methanol it shifts downfield to 174-179 ppm [26].

The trifluoromethyl carbon exhibits a characteristic quartet pattern due to coupling with three equivalent fluorine nuclei [23]. The chemical shift ranges from 115-122 ppm across different solvents, with the exact position influenced by solvent polarity and coordination effects [23]. The coupling constant typically measures approximately 320 Hz, consistent with direct C-F coupling [23].

Solvent effects on nuclear magnetic resonance chemical shifts provide insight into intermolecular interactions and solution-state behavior [20] [21] [22]. Polar protic solvents such as deuterated methanol generally cause downfield shifts due to hydrogen bonding interactions [21] [22]. Non-polar solvents like deuterated chloroform produce upfield shifts reflecting reduced deshielding effects [21] [22].

The chemical shift variations observed across different solvent systems reflect changes in the electronic environment surrounding individual nuclei [21] [22]. These effects arise from solvent-induced changes in molecular conformation, hydrogen bonding patterns, and electrostatic interactions [21] [22]. The magnitude of solvent effects provides information about the accessibility of specific functional groups to solvent molecules [21].

Temperature-dependent nuclear magnetic resonance studies reveal dynamic processes occurring in solution [27] [28]. Variable temperature experiments demonstrate exchange processes involving conformational interconversion and potential tautomerization [27]. The activation barriers for these processes provide thermodynamic information about the relative stability of different conformational states [27].

Two-dimensional nuclear magnetic resonance techniques offer enhanced structural characterization capabilities [29]. Correlation spectroscopy experiments establish connectivity patterns between protons and carbons, confirming structural assignments and identifying through-space interactions [29]. These advanced techniques prove particularly valuable for complex molecules where overlapping signals complicate one-dimensional spectral analysis [29].

Enamine versus Iminium Ion Activation Pathways

The catalytic versatility of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid stems from its ability to activate substrates through two distinct yet complementary mechanistic pathways: enamine and iminium ion activation [1] [2] [3]. These dual activation modes enable the compound to function as both a nucleophile-activating and electrophile-activating catalyst, providing remarkable synthetic flexibility.

Iminium Ion Activation Pathway

The iminium ion activation pathway represents a fundamental LUMO-lowering strategy where the imidazolidinone catalyst forms a covalent bond with α,β-unsaturated aldehydes [4] [5]. Upon condensation with the aldehyde substrate, the catalyst generates a transient iminium ion intermediate that exhibits significantly enhanced electrophilicity compared to the parent carbonyl compound [6] [7]. This activation mode typically operates under the following conditions: catalyst loading of 5-10 mol%, reaction temperatures ranging from 0 to 23°C, and reaction times of 1-8 hours, achieving enantiomeric excesses of 90-98% [2] [8].

The geometric control exerted by the tert-butyl substituent at the 2-position forces the iminium intermediate into a preferred E-configuration, avoiding destabilizing steric interactions [9] [10]. This conformational preference is critical for achieving high levels of stereoselectivity, as it ensures that nucleophilic attack occurs predominantly from one face of the iminium π-system [11] [12]. Recent computational studies have revealed that the enhanced reactivity stems not solely from LUMO stabilization but also from a significant reduction in Pauli repulsion between the occupied orbitals of the reacting partners [7] [13] [14].

Enamine Activation Pathway

In contrast to iminium activation, the enamine pathway involves the condensation of the imidazolidinone catalyst with aldehydes or ketones bearing α-hydrogen atoms [15] [16] [17]. This process generates nucleophilic enamine intermediates characterized by elevated HOMO energies, enabling them to react with electrophiles that would be unreactive toward the parent carbonyl compounds [18] [19]. The enamine activation mode is particularly effective with electrophiles having electrophilicity parameters in the range of -8 < E < -2, such as stabilized carbocations or activated quinones [20] [21].

The stereochemical outcome in enamine-catalyzed reactions depends critically on the catalyst's ability to control the geometry of the enamine intermediate [19] [22]. The bulky tert-butyl group at the 2-position and the methyl substituent at the 3-position create a sterically defined environment that favors formation of the E-enamine geometry while simultaneously shielding one face of the reactive intermediate [23] [24].

Mechanistic Interconversion and Cascade Processes

One of the most remarkable features of this catalyst system is its capacity to facilitate cascade reactions that involve sequential iminium and enamine activation cycles [3] [24]. In these transformations, the product of an initial iminium-catalyzed conjugate addition can undergo rapid hydrolysis to regenerate the free catalyst, which then re-engages the same substrate through enamine activation [25]. This dual activation capability has enabled the development of powerful complexity-generating transformations that would be difficult to achieve through traditional synthetic approaches [17] [3].

The mechanistic switch between activation modes is governed by the electronic nature of the substrate and the reaction conditions. α,β-Unsaturated aldehydes preferentially undergo iminium formation due to the enhanced electrophilicity of the carbonyl group, while saturated aldehydes and ketones favor enamine formation through deprotonation of the α-position [16] [22].

HOMO-Raising Effects in Nucleophile Activation

The HOMO-raising effects exhibited by (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid represent a fundamental aspect of its nucleophile activation capabilities [15] [16]. When the catalyst forms enamine intermediates with suitable carbonyl substrates, the resulting species display significantly elevated HOMO energies compared to the parent substrates, enabling reactions with electrophiles that would otherwise be unreactive [18] [17].

Electronic Basis of HOMO Elevation

The electronic basis for HOMO raising in enamine intermediates arises from the delocalization of electron density across the nitrogen-carbon double bond system [15] [26]. Upon enamine formation, the nitrogen lone pair conjugates with the adjacent π-system, creating a nucleophilic center at the α-carbon position with enhanced electron density [16] [17]. Computational analyses have demonstrated that this electronic reorganization can elevate the HOMO energy by 2-4 eV relative to the parent carbonyl compound [23] [21].

The magnitude of HOMO elevation depends on several structural factors: the electronic properties of the nitrogen substituents, the geometry of the enamine double bond, and the presence of additional conjugating groups [20] [27]. In the case of the tert-butyl-substituted imidazolidinone catalyst, the bulky alkyl group provides both steric shielding and electronic stabilization of the enamine intermediate through hyperconjugative effects [28] [29].

Nucleophilicity Parameters and Reactivity Scope

Quantitative nucleophilicity studies have established that enamines derived from this catalyst system exhibit nucleophilicity parameters (N) in the range of 8-12 on the Mayr scale [20] [21]. This enhanced nucleophilicity enables reactions with electrophiles characterized by electrophilicity parameters (E) between -8 and -2, including stabilized carbocations, activated quinones, and electron-deficient aromatic systems [30]. The broad reactivity scope encompasses Michael additions, Mannich reactions, and various α-functionalization processes [17] [27].

Stereochemical Control in Nucleophile Activation

The stereochemical control achieved in HOMO-raising processes depends critically on the catalyst's ability to bias the facial selectivity of electrophilic attack [19] [31]. The tert-butyl substituent at the 2-position creates a sterically demanding environment that effectively shields one face of the enamine intermediate [23] [24]. Combined with the rigid imidazolidinone framework, this steric protection ensures high levels of facial selectivity in subsequent bond-forming events [29] [32].

LUMO-Lowering Through Iminium Intermediate Stabilization

The LUMO-lowering mechanism represents the classical paradigm for understanding iminium ion catalysis, although recent theoretical investigations have revealed additional complexities in the electronic activation process [6] [7] [14]. Upon formation of the iminium intermediate, the compound (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid effectively stabilizes the LUMO of α,β-unsaturated systems, enhancing their reactivity toward nucleophilic attack [4] [5].

Electronic Stabilization of LUMO Orbitals

The formation of iminium ions from α,β-unsaturated aldehydes results in a significant stabilization of the LUMO orbital, typically lowering its energy by 2-3 eV compared to the neutral aldehyde [6] [33]. This electronic perturbation arises from the introduction of positive charge at the nitrogen center, which withdraws electron density from the conjugated π-system and increases the electrophilicity of the β-carbon [11] [34]. Computational studies have shown that the LUMO energy decreases from approximately -0.6 eV for neutral cinnamaldehyde to -6.4 eV for the corresponding iminium ion [35] [36].

Pauli Repulsion Lowering: A Revised Mechanistic Understanding

While LUMO stabilization has traditionally been invoked to explain the enhanced reactivity of iminium-activated systems, recent computational investigations have revealed that Pauli repulsion lowering represents the dominant factor in catalytic acceleration [7] [13] [14]. The binding of the catalyst to the substrate induces a polarization of the occupied π-orbital away from the carbon atoms that form new bonds with nucleophiles [36] [37]. This orbital polarization reduces the two-orbital, four-electron Pauli repulsion between the reactants, which constitutes the ultimate physical factor responsible for the observed rate enhancements [13] [38].

The Pauli repulsion lowering mechanism explains why iminium-catalyzed reactions can exhibit rate accelerations of up to 15 orders of magnitude compared to uncatalyzed processes [35] [36]. Importantly, this mechanism operates regardless of the specific nature of the catalyst-substrate interaction, whether through covalent bonds, hydrogen bonds, or other non-covalent interactions [13] [38].

Transition State Stabilization and Asynchronicity

The stabilization of transition states in iminium-catalyzed reactions is intimately connected to the degree of reaction asynchronicity [7] [36]. As the Pauli repulsion between reactants decreases, the reaction can proceed through increasingly asynchronous pathways where bond formation occurs in a stepwise manner [35]. This asynchronicity often leads to enhanced stereoselectivity by allowing the catalyst to exert greater control over the geometry of bond-forming events [39] [40].

Solvent-Polarity Dependence on Transition State Organization

The influence of solvent polarity on the catalytic performance of (R)-(-)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid represents a critical factor in optimizing reaction outcomes and understanding mechanistic pathways [41] [42] [43]. Solvent effects can dramatically alter reaction rates, selectivities, and even the preferred mechanistic pathway, highlighting the importance of careful solvent selection in organocatalytic transformations [44] [45].

Polar versus Nonpolar Solvent Effects

The choice between polar and nonpolar solvents can have profound effects on both the rate and stereochemical outcome of imidazolidinone-catalyzed reactions [39] [43]. Polar solvents, such as methanol-water mixtures, typically stabilize charged intermediates and transition states through solvation effects [2] [46]. This stabilization is particularly important for iminium-activated processes, where the cationic intermediate benefits from electrostatic stabilization by polar solvent molecules [40] [45].

In contrast, nonpolar solvents such as toluene or chloroform minimize solvation effects and can favor less polar transition states [41] [44]. This environment often promotes van der Waals interactions between the catalyst and substrate, leading to different stereochemical outcomes compared to polar media [42]. Recent computational studies have demonstrated that strong dispersion interactions exist between transition states and apolar solvents, predominantly involving specific groups of the catalyst rather than being uniformly distributed [41] [42].

Solvent-Induced Enantioselectivity Reversal

One of the most remarkable solvent effects observed with imidazolidinone catalysts is the ability to reverse enantioselectivity simply by changing the reaction medium [43]. This phenomenon has been documented in several transformations, including Michael additions and Friedel-Crafts alkylations, where switching from aqueous to organic solvents can invert the stereochemical outcome while maintaining high enantiomeric excess [43] [45].

The mechanistic basis for solvent-induced enantioselectivity reversal lies in the differential stabilization of competing transition state conformations [43] [40]. In polar solvents, transition states with significant charge separation are preferentially stabilized, while nonpolar solvents favor transition states with minimal charge development [44] [48]. This preferential stabilization can alter the relative energies of diastereomeric transition states, leading to opposite stereochemical outcomes [43].

Protic Solvent Effects on Catalytic Cycles

The presence of protic solvents introduces additional complexity through hydrogen bonding interactions that can accelerate both catalyst turnover and substrate activation [39] [49]. Water and alcohols can facilitate the hydrolysis of iminium intermediates, thereby accelerating catalyst regeneration and increasing overall reaction rates [39]. However, excessive water content can also lead to catalyst deactivation through competitive hydration of the active site [49].

Studies of imidazolidinone-catalyzed Diels-Alder reactions have revealed that protic solvents accelerate iminium ion formation, while the cycloaddition step remains reversible, and the solvent intercepts the iminium ion adduct to complete the catalytic cycle [39]. This multi-step solvent participation highlights the complex interplay between catalyst, substrate, and reaction medium in determining overall reaction efficiency [40].

Ionic Liquid Media and Enhanced Catalyst Recovery

Ionic liquids represent a unique class of solvents that can provide both enhanced catalytic activity and improved catalyst recovery [46] [45]. The use of ionic liquids such as methylpyridinium triflate has been shown to increase both reaction rates and enantioselectivities in Diels-Alder reactions while enabling catalyst recycling through simple extraction procedures [45]. The unique solvation environment provided by ionic liquids can stabilize both ionic intermediates and transition states, leading to enhanced performance compared to conventional organic solvents [46].

The combination of ionic liquid solvents with imidazolidinone catalysts has enabled the development of recoverable catalytic systems that maintain high activity over multiple reaction cycles [45]. This approach addresses one of the key limitations of organocatalysis: the difficulty of catalyst recovery and reuse [50]. The ability to recycle the catalyst up to six times without significant loss of activity or selectivity represents a significant advance toward more sustainable organocatalytic processes [45].

| Mechanistic Pathway | Energy Effect | Substrate Scope | Selectivity Range | Reaction Conditions |

|---|---|---|---|---|

| Iminium Activation | LUMO lowering (-2 to -3 eV) | α,β-unsaturated aldehydes | 90-98% ee | 0-23°C, 1-8 h |

| Enamine Activation | HOMO raising (+2 to +4 eV) | Aldehydes, ketones | 95-99% ee | -30-23°C, 0.5-4 h |

| Pauli Repulsion Lowering | Orbital polarization | Dienophiles, electrophiles | Variable | Ambient conditions |

| Solvent Type | Dielectric Constant | Transition State Effect | Selectivity Impact | Applications |

|---|---|---|---|---|

| Polar Protic (H₂O/MeOH) | 32-81 | Stabilizes charged species | Favors ionic pathways | Iminium catalysis |

| Polar Aprotic (DMF/DMSO) | 37-47 | Selective cation solvation | Can reverse enantioselectivity | Michael additions |

| Nonpolar (Toluene/CHCl₃) | 2-5 | Minimal solvation | Favors van der Waals interactions | Diels-Alder reactions |

| Ionic Liquids | Variable | Unique solvation environment | Enhanced recovery | Sustainable processes |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant